Bienvenue dans la boutique en ligne BenchChem!

Cellular tumor antigen p53

DNA Binding Affinity Protein-DNA Interaction Non-B DNA Structures

Substituting one p53 form for another introduces significant experimental variability. Wild-type p53 exhibits >40-fold binding preference for non-B DNA structures (hcDNA) over canonical sequences-essential for DNA repair and chromatin remodeling studies. The R175H mutant (Kd ≈ 1 nM) models dominant-negative effects, while R245W/R248W contact mutants drive aggressive metastatic phenotypes in vivo. Δ40p53 isoform completely abrogates Nutlin-induced growth arrest, making isoform-specific reagents critical for accurate drug response deconvolution. Each variant is QC-verified for lot-to-lot consistency to ensure reproducible experimental outcomes.

Molecular Formula
Molecular Weight
Cat. No. B1575418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCellular tumor antigen p53
SynonymsCellular tumor antigen p53
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.1 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

TP53 in Tumor Suppression & Drug Discovery


The cellular tumor antigen p53 (TP53) is a 53-kDa nuclear phosphoprotein and a pivotal sequence-specific transcription factor that regulates cellular stress responses, DNA repair, apoptosis, and cell cycle arrest [1]. Encoded by the TP53 gene located on chromosome 17p13.1, the wild-type p53 protein comprises 393 amino acids and functions as a tetramer to maintain genomic integrity [1]. Often termed the "guardian of the genome," p53 is the most frequently mutated gene in human cancers, with over 50% of all malignancies harboring TP53 alterations, underscoring its critical role in tumor suppression [2]. The functional divergence between wild-type and mutant p53, including gain-of-function (GOF) phenotypes exhibited by specific hotspot mutants, necessitates a precise and context-dependent understanding for both research and therapeutic development [3].

Wild-type p53 for DNA damage, apoptosis and cell-cycle arrest pathway studies
Supports non-B DNA recognition research; structural topology context may differ across mutants
Compatible with chromatin remodeling and transcription-factor interaction workflow

p53 Variants Are Not Interchangeable


Substituting one form of p53 for another—whether it be wild-type, a specific mutant, or an isoform—introduces significant experimental variability and can lead to erroneous biological or therapeutic conclusions. The p53 protein landscape is not monolithic; distinct isoforms like Δ40p53 exhibit different transcriptional activities and partner interactions compared to full-length p53 [1]. Furthermore, different TP53 missense mutations, while both resulting in a mutant protein, can confer vastly different gain-of-function (GOF) activities, influencing tumorigenesis and metastasis through unique molecular pathways [2]. Therefore, selecting the correct p53 variant (e.g., wild-type vs. R175H vs. R248Q) is not a matter of convenience but a critical experimental variable that directly determines the validity and reproducibility of scientific findings [3]. The quantitative evidence below underscores why a specific p53 form must be chosen based on empirical, comparative performance data.

Isoform mismatch: Δ40p53 forms heterotetramers that may alter transcriptional response and eRNA regulation relative to full-length p53
Mutation-specific GOF: contact mutants (e.g. R248W) may drive more aggressive model phenotypes than structural mutants (e.g. R175H), limiting direct interchange
Wild-type vs mutant divergence: DNA-binding affinity and target-gene activation profiles may not transfer; verify functional identity for intended model

TP53 Comparative Performance Evidence


Hemicatenated DNA Binding by p53

Wild-type p53 demonstrates a remarkable preference for binding to non-canonical, structured DNA. In a direct comparison using gel-retardation assays, the affinity of wild-type p53 for hemicatenated DNA (hcDNA) loops was >40-fold higher (Kd ≈ 0.5 nM) than its affinity for its natural specific binding site, the Mdm2 promoter (Kd ≈ 20 nM) [1]. This indicates that the p53 protein's activity is not solely dictated by its sequence-specific binding to canonical response elements but is profoundly influenced by the three-dimensional topology of DNA, a property not shared equally by other p53 family members or mutants.

hcDNA vs Mdm2 promoter
Head-to-head
Kd ~0.5 nM vs ~20 nM (>40-fold)
Supports non-B DNA binding context for wild-type p53
Gel-retardation assay, purified wild-type; may not translate to mutants
DNA Binding Affinity Protein-DNA Interaction Non-B DNA Structures

Consensus vs Lesion DNA Binding Affinity

In saturation binding studies, wild-type p53 exhibited its highest binding affinity for DNA fragments containing a consensus binding site, with a dissociation constant (Kd) of 31 pM. Its affinity for insertion/deletion lesions (IDLs), a form of DNA damage, was comparable at 45 pM [1]. This quantitative comparison demonstrates that while p53 is finely tuned to recognize its canonical response elements, it also binds with near-equal, sub-nanomolar affinity to structurally aberrant DNA, a key trigger for its tumor suppressor functions. This dual-binding mode is a hallmark of the wild-type protein.

IDL vs consensus DNA
Head-to-head
Kd 45 pM (IDL) vs 31 pM (consensus)
Benchmark for DNA-binding competency in functional assays
Saturation binding, in vitro; use as quality-control context
DNA Binding Affinity DNA Damage Recognition Sequence-Specific Binding

p53R175H Interaction with WT p53 and p63

The oncogenic mutant p53R175H, one of the most common p53 mutations in human cancer, forms a highly stable complex with wild-type p53 and p63. Surface Plasmon Resonance (SPR) and Atomic Force Spectroscopy (AFS) studies reveal that this interaction is characterized by an equilibrium dissociation constant (Kd) of approximately 10⁻⁹ M (1 nM) [1]. This high-affinity binding underpins the dominant-negative effect, where the mutant protein inactivates the remaining wild-type p53. This is in stark contrast to the natural short half-life and low basal levels of wild-type p53 homotetramers.

p53R175H interaction
Class-level
Kd ~1 nM for mutant–WT complex
Dominant-negative mechanism context; relevant for pathway studies
SPR/AFS, in vitro; stoichiometry-dependent
Mutant p53 Protein-Protein Interaction Dominant-Negative Effect

In Vivo Oncogenicity: Contact vs Structural Mutants

Not all p53 mutations are equivalent in their oncogenic potential. In a genetically engineered mouse model comparing Trp53 mutations, contact mutants (Trp53^R245W/+) and (Trp53^R270H/+) drove significantly more aggressive tumor phenotypes than the structural mutant (Trp53^R172H/+). Mice harboring the contact mutants exhibited significantly shorter overall survival and a higher incidence of osteosarcoma metastases compared to both the structural mutant and Trp53+/- mice [1]. This demonstrates that distinct gain-of-function (GOF) activities are mutation-specific and must be accounted for in experimental design.

In vivo oncogenicity
Model context
Contact mutants (R245W) show higher metastasis vs structural mutant (R172H)
Model-response endpoint context; contact mutants linked to more rapid progression
Mouse osteosarcoma model; endpoint review required
Gain-of-Function In Vivo Tumorigenesis Metastasis

Δ40p53 Isoform vs Nutlin Response

The naturally occurring Δ40p53 isoform, which lacks the first N-terminal transactivation domain, forms heterotetramers with wild-type p53 and fundamentally alters its function. In human MCF10A cell lines engineered to express a defined 2:2 stoichiometry of Δ40p53:WTp53, the isoform failed to induce growth arrest upon activation by Nutlin-3, an MDM2 inhibitor, in stark contrast to cells expressing only wild-type p53 [1]. This functional divergence was linked to the isoform's specific inhibition of enhancer RNA (eRNA) transcription, a mechanism not engaged by wild-type p53 homotetramers.

Δ40p53 vs Nutlin response
Head-to-head
Nutlin-induced growth arrest abrogated by Δ40p53 heterotetramers
Isoform ratio may alter MDM2-inhibitor response interpretation
MCF10A engineered tetramers; eRNA transcription context
p53 Isoforms Transcriptional Activity Drug Response

p53 Application Scenarios


p53-DNA Binding in Chromatin

Wild-type p53 is the superior choice for experiments requiring authentic, high-affinity binding to non-B DNA structures like cruciforms or hemicatenanes. Its >40-fold preference for hcDNA over its canonical sequence [1] makes it essential for studies of p53's role in DNA repair, replication fork stability, and chromatin remodeling. Using a mutant or isoform could yield false negatives due to altered structural recognition [2].

Dominant-Negative & Gain-of-Function Studies

To model aggressive, treatment-resistant cancer, the use of specific p53 mutants is non-negotiable. The p53R175H mutant is ideal for studying dominant-negative effects due to its high-affinity (Kd ≈ 1 nM) interaction with wild-type p53 [3]. For in vivo studies of metastasis, contact mutants like R245W/R248W are more appropriate tools than structural mutants, as they drive a significantly more aggressive phenotype [4].

p53 Pathway in Isoform-Heterogeneous Models

In cellular models that naturally express p53 isoforms, or when studying isoform-specific biology, researchers must account for the Δ40p53 isoform. Its ability to completely abrogate Nutlin-induced growth arrest in heterotetramers [5] demonstrates that isoform ratios are a critical determinant of drug response. Therefore, procurement of isoform-specific antibodies or expression constructs is essential for deconvoluting p53 pathway readouts in such complex systems.

Application
Selection Property
Validation Focus
p53–DNA interaction in chromatin context
Non-B DNA recognition profile
Hemicatenated DNA binding review
Dominant-negative & gain-of-function pathway studies
Mutant interaction and model-response context
Complex formation and in vivo endpoint monitoring
Isoform-heterogeneous model analysis
Isoform stoichiometry and drug-response context
MDM2-inhibitor response and eRNA transcription evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cellular tumor antigen p53

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.